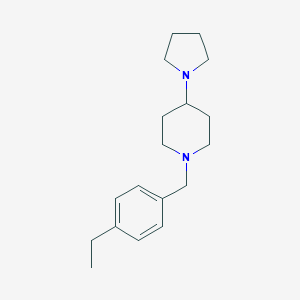![molecular formula C19H31N3 B247057 1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine is not fully understood. It is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. It may also affect the levels of other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine has been found to increase the levels of serotonin in the brain. It has also been shown to decrease the levels of corticosterone, a stress hormone. In animal models, it has been found to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine in lab experiments is its selectivity for the serotonin transporter. This allows for more specific studies of the role of serotonin in various physiological and pathological processes. However, its psychoactive effects may also limit its use in certain studies.
Orientations Futures
There are several future directions for the study of 1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of anxiety and depression. Another direction is to study its effects on other neurotransmitter systems such as dopamine and norepinephrine. Additionally, the development of more selective and potent compounds based on the structure of 1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine may lead to new treatments for various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine involves the reaction of 1-benzyl-4-piperidinone with 3-methylbenzylamine in the presence of sodium borohydride and ethanol. The resulting product is then treated with ethyl iodide to obtain 1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine.
Applications De Recherche Scientifique
1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine has been used in scientific research to study its potential therapeutic applications. It has been found to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.
Propriétés
Nom du produit |
1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine |
|---|---|
Formule moléculaire |
C19H31N3 |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
1-ethyl-4-[1-[(3-methylphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C19H31N3/c1-3-20-11-13-22(14-12-20)19-7-9-21(10-8-19)16-18-6-4-5-17(2)15-18/h4-6,15,19H,3,7-14,16H2,1-2H3 |
Clé InChI |
LGYKAPWGZFMKPT-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=CC=CC(=C3)C |
SMILES canonique |
CCN1CCN(CC1)C2CCN(CC2)CC3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)

![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B246986.png)



amino]-N-(2-fluorophenyl)propanamide](/img/structure/B246994.png)
amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)